molecular formula C5H3FO4S2 B1445709 4-(Fluorosulfonyl)thiophene-2-carboxylic acid CAS No. 1384428-37-8

4-(Fluorosulfonyl)thiophene-2-carboxylic acid

Cat. No. B1445709
M. Wt: 210.2 g/mol
InChI Key: VKBWICAAHPQULB-UHFFFAOYSA-N
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Description

“4-(Fluorosulfonyl)thiophene-2-carboxylic acid” is a derivative of thiophene, a five-membered aromatic ring with a sulfur atom in the ring. It is an organic compound with a molecular formula of C5H3FO4S2 .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “4-(Fluorosulfonyl)thiophene-2-carboxylic acid” can be found in the PubChem database .


Chemical Reactions Analysis

Thiophene derivatives have been widely studied as a substrate in coupling reactions and olefinations . For example, Copper (I) thiophene-2-carboxylate is a catalyst for Ullmann coupling reactions .

Scientific Research Applications

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some fields where thiophene derivatives are utilized:

  • Industrial Chemistry and Material Science

    • Thiophene derivatives are used as corrosion inhibitors .
    • They play a significant role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Medicinal Chemistry

    • Thiophene-based analogs are considered a potential class of biologically active compounds .
    • They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Chemosensors

    • Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection .
    • They are used in the design and detection mechanism of various thiophene-based probes, practical applicability, and their advanced models .
    • For instance, Zhang et al. developed a thiophene-based ratiometric fluorescent chemosensor possessing triphenylamine and benzothiadiazole moieties .
  • Synthesis of Other Compounds

    • Thiophene-2-carboxylic acid is an organic compound with the formula .
    • It undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .
    • Copper (I) thiophene-2-carboxylate is a catalyst for Ullmann coupling reactions .
  • Condensation Reactions

    • Thiophene derivatives are involved in several condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
    • The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
    • The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
    • Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .
  • Photocatalytic Fluorosulfonylation

    • A novel method for photocatalytic induced synthesis of alkylsulfonyl fluorides has been developed, which covers primary, secondary, and tertiary aliphatic carboxylic acid NHPI esters .
    • This provides a facile method for the late-stage fluorosulfonylation .

properties

IUPAC Name

4-fluorosulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBWICAAHPQULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fluorosulfonyl)thiophene-2-carboxylic acid

CAS RN

1384428-37-8
Record name 4-(fluorosulfonyl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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